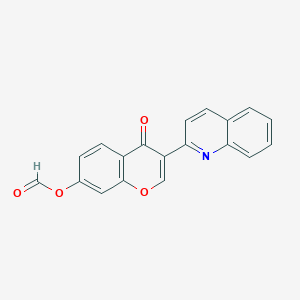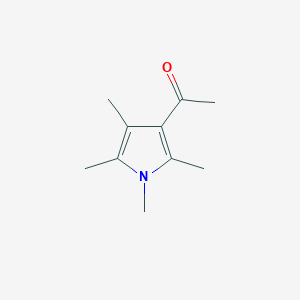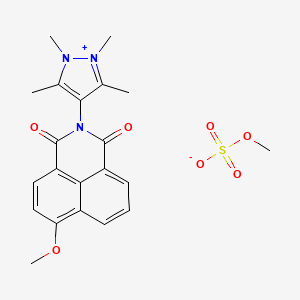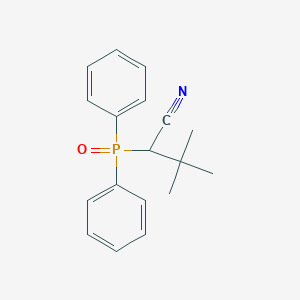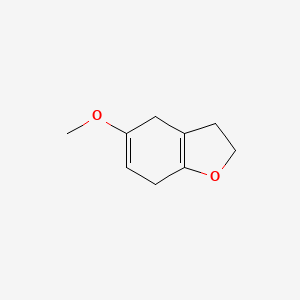
5-Methoxy-2,3,4,7-tetrahydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3,4,7-tetrahydrobenzofuran is a chemical compound with the molecular formula C9H12O2. It belongs to the class of benzofurans, which are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,4,7-tetrahydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and their derivatives, which undergo cyclization reactions to form the benzofuran ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-2,3,4,7-tetrahydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3,4,7-tetrahydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
5-Methoxy-2,3,4,7-tetrahydrobenzofuran has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,4,7-tetrahydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Receptor Interaction: The compound may interact with cellular receptors, modulating their activity and influencing cellular responses.
Signal Transduction: It can affect signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in medicine.
Angelicin: Known for its biological activities and therapeutic potential.
Uniqueness
5-Methoxy-2,3,4,7-tetrahydrobenzofuran stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
CAS No. |
13391-34-9 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methoxy-2,3,4,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C9H12O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2H,3-6H2,1H3 |
InChI Key |
NVSQFEBPYBEHND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC2=C(C1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


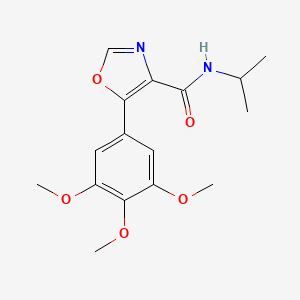
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
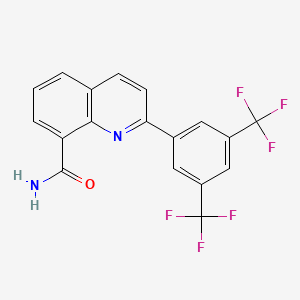

![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
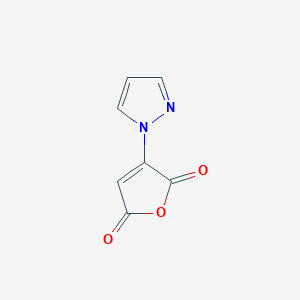
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
